Perfluorosebacamidine
Overview
Description
Perfluorosebacamidine is a chemical compound with the molecular formula C10H6F16N4. It has a molecular weight of 486.16 g/mol .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 4 steps . The steps are as follows:
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: InChI=1S/C10H6F16N4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H3,27,28)(H3,29,30) . The Canonical SMILES representation is: C(=N)(C(C(C(C(C(C(C(C(C(=N)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 486.16 g/mol. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 18. It also has a Rotatable Bond Count of 9 .
Scientific Research Applications
Environmental Presence and Distribution
PFCs are anthropogenic substances found globally due to their extensive use in consumer products and industrial applications. Studies highlight their presence in the environment and the human body, emphasizing the need for understanding their distribution and exposure routes. The persistence and potential toxicity of these compounds pose long-term challenges to public health and environmental safety (Lindstrom, Strynar, & Libelo, 2011).
Detection and Monitoring
Research has developed methods for detecting PFCs in various matrices, including human urine, indicating potential exposure pathways. These methods aim to assess exposure levels and understand the environmental fate of PFCs, contributing to monitoring and regulatory efforts (Jurado‐Sánchez, Ballesteros, & Gallego, 2014).
Health Implications
Studies on PFCs reveal associations with several health outcomes, including effects on glucose homeostasis and metabolic syndrome, suggesting the need for further research on their impact on human health. Understanding the toxicological profiles and mechanisms of action of PFCs can inform safety assessments and regulatory decisions (Lin, Chen, Lin, & Lin, 2008).
Technological and Biomedical Applications
While the primary focus here is on environmental and health aspects, it's important to acknowledge that research into perfluorinated compounds also explores their beneficial uses, such as in fuel cell technologies and medical applications. The unique properties of PFCs, including their stability and hydrophobicity, make them valuable in various industrial and technological contexts, potentially including the exploration of new compounds like Perfluorosebacamidine (Eisman, 1990).
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F16N4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H3,27,28)(H3,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXXTJKMMCVPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(C(C(C(C(C(C(C(=N)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380015 | |
Record name | Perfluorosebacamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865-94-1 | |
Record name | Perfluorosebacamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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